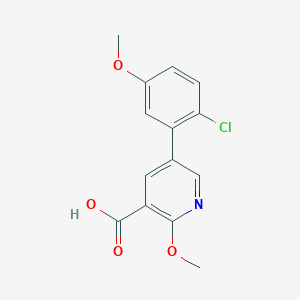
3-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%, is a compound of the isonicotinic acid family. It is a colorless solid and is soluble in water and ethanol. It is a useful reagent in organic synthesis and has a wide range of applications in biochemical and physiological research.
科学研究应用
3-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%, has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, for the preparation of azo dyes and pharmaceuticals, and as a probe for the study of enzyme-catalyzed reactions. It has also been used as a substrate for the study of enzyme kinetics and as a tool for the study of protein-ligand interactions.
作用机制
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%, is not fully understood. However, it is believed that the compound acts as an inhibitor of enzyme-catalyzed reactions by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the reaction, thus inhibiting the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%, have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness, improved cognitive function, and increased muscle tone.
实验室实验的优点和局限性
3-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%, has several advantages and limitations when used in laboratory experiments. One advantage is its relatively low cost, which makes it a cost-effective reagent. Additionally, it is easy to work with and can be used in a variety of reactions. However, the compound is not very stable and can easily degrade over time. Additionally, it can be difficult to obtain in pure form, as it is often contaminated with other compounds.
未来方向
There are several possible future directions for research on 3-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%, including further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done to investigate the use of this compound as a tool for the study of protein-ligand interactions and the development of new drugs. Finally, further research could be done to investigate the potential of this compound as a reagent for organic synthesis.
合成方法
3-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%, can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with isonicotinic acid in the presence of a base such as sodium hydroxide. This reaction yields 3-(2-chloro-5-methoxyphenyl)-isonicotinic acid as the main product. The second step involves the purification of the product by recrystallization from a suitable solvent.
属性
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-8-2-3-12(14)10(6-8)11-7-15-5-4-9(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTDHWPDXGINIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687916 |
Source


|
| Record name | 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-80-9 |
Source


|
| Record name | 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391816.png)
![6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391822.png)
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391827.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391840.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391846.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391848.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391849.png)

![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391860.png)




